molecular formula C7H7N3O2 B2414685 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 66857-97-4

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B2414685
CAS RN: 66857-97-4
M. Wt: 165.152
InChI Key: QNVSQYOUDVTHNQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, commonly known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Diversity of Substituents

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds, known for presenting two possible tautomeric forms: 1H- and 2H-isomers. These compounds have been explored extensively, with over 300,000 described in literature. They are synthesized from both preformed pyrazole or pyridine, demonstrating diversity in substituents at various positions (Donaire-Arias et al., 2022).

Biomedical Applications

The biomedical applications of pyrazolo[3,4-b]pyridine derivatives are notable. They have been investigated for various purposes, including as potential antibacterial agents. Some synthesized derivatives, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have shown promising antibacterial properties (Maqbool et al., 2014).

Structural and Theoretical Studies

In-depth studies on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have been conducted. This includes investigations using techniques like FT-IR and FT-Raman spectra, alongside density functional theory (DFT) calculations, to understand the fundamental properties and stability of these compounds (Bahgat et al., 2009).

Novel Synthesis Approaches

Recent advances in the synthesis of pyrazolo[3,4-b]pyridine derivatives have included environmentally friendly methods using recyclable media like polyethylene glycol (PEG)-400. This approach offers accessible starting materials and high yields, emphasizing mild reaction conditions and environmental sustainability (Zhong et al., 2013).

properties

IUPAC Name

4-hydroxy-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10-7-4(3-8-10)5(11)2-6(12)9-7/h2-3H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVSQYOUDVTHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

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